2,2-Bis((methoxycarbonyl)amino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

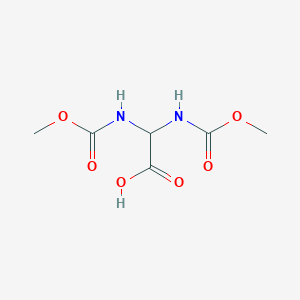

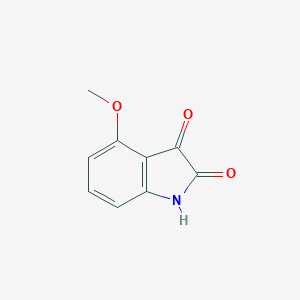

“2,2-Bis((methoxycarbonyl)amino)acetic acid” is a chemical compound with the molecular formula C6H10N2O6 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .

Molecular Structure Analysis

The molecular structure of “2,2-Bis((methoxycarbonyl)amino)acetic acid” is represented by the InChI code: 1S/C6H10N2O6/c1-13-5(11)7-3(4(9)10)8-6(12)14-2/h3H,1-2H3,(H,7,11)(H,8,12)(H,9,10) . This code provides a unique representation of the compound’s molecular structure .

Aplicaciones Científicas De Investigación

Synthesis of New Compounds

A study by Abood (2010) detailed the synthesis of new 1,3-oxazepine derivatives from new Schiff bases, leveraging compounds related to 2,2-Bis((methoxycarbonyl)amino)acetic acid. These derivatives are considered potential antibiotics, showcasing the compound's role in creating new therapeutic agents (Abood, 2010).

Photodecarboxylation Properties

Shigemoto et al. (2021) explored zinc photocages constructed using derivatives of meta-nitrophenylacetic acid, including methoxy derivatives, for photodecarboxylation. This research illustrates the compound's utility in developing photocages with high quantum yields, significant for biological applications (Shigemoto et al., 2021).

Antibacterial and Antifungal Activities

Research has shown that Schiff bases, which can be synthesized using derivatives of 2,2-Bis((methoxycarbonyl)amino)acetic acid, display a variety of biological actions, including antibacterial and antifungal activities. These findings suggest the compound's derivatives could be valuable in developing new antimicrobial agents (Abood, 2010).

Coordination Chemistry and MRI Contrast Agents

Nonat et al. (2012) synthesized new bispidine ligands related to picolinic acid, including derivatives of 2,2-Bis((methoxycarbonyl)amino)acetic acid. These complexes showed increased stability and high relaxivities, useful for MRI contrast agents. This research underscores the compound's potential in improving diagnostic imaging (Nonat et al., 2012).

Corrosion Inhibition

Kaya et al. (2016) investigated amino acids, including derivatives with functional groups related to 2,2-Bis((methoxycarbonyl)amino)acetic acid, for their corrosion inhibitive performance. The study found that these amino acids offer significant protection against corrosion, highlighting potential applications in materials science (Kaya et al., 2016).

Propiedades

IUPAC Name |

2,2-bis(methoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O6/c1-13-5(11)7-3(4(9)10)8-6(12)14-2/h3H,1-2H3,(H,7,11)(H,8,12)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXMXLOUCPJOLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C(=O)O)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis((methoxycarbonyl)amino)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)